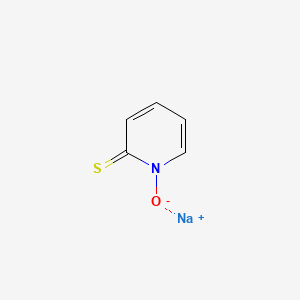

Pyrithione Sodium

Description

Pyrithione Sodium is the sodium salt form of pyrithione, a fungistatic and antimicrobial derivative of aspergillic acid. Although the exact mechanism of action remains to be fully elucidated, this compound appears to interfere with membrane transport ultimately leading to a loss of metabolic control.

See also: Pyrithione (has active moiety).

Properties

IUPAC Name |

sodium;1-oxidopyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4NOS.Na/c7-6-4-2-1-3-5(6)8;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRNJIIJLOFJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)N(C=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NNaOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1121-30-8 (Parent) | |

| Record name | Pyrithione sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015922788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6034920 | |

| Record name | Sodium pyrithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Technical product is off-white solid; Formulated as liquid soluble concentrates; [Reference #1] 3811-73-2: Hygroscopic crystalline powder with a stench; [Alfa Aesar MSDS] | |

| Record name | Sodium omadine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000007 [mmHg] | |

| Record name | Sodium omadine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15922-78-8, 3811-73-2 | |

| Record name | Pyrithione sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015922788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinethiol, 1-oxide, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium pyrithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-thiol 1-oxide, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrithione sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Sodium Pyrithione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium pyrithione, the sodium salt of 2-mercaptopyridine-N-oxide, is a versatile organosulfur compound with a broad spectrum of antimicrobial activity. It is widely utilized as a fungicide and bactericide in various industrial and pharmaceutical applications, including anti-dandruff shampoos, metalworking fluids, and antifouling paints.[1][2] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of sodium pyrithione, tailored for professionals in research and drug development.

Synthesis of Sodium Pyrithione

The most common and industrially significant method for the synthesis of sodium pyrithione involves the nucleophilic substitution of a 2-halopyridine-N-oxide, typically 2-chloropyridine-N-oxide, with a sulfur nucleophile.[3][4]

General Reaction Scheme

The overall reaction can be depicted as follows:

Caption: General reaction scheme for the synthesis of Sodium Pyrithione.

Experimental Protocol: Synthesis from 2-Chloropyridine-N-oxide

This protocol is a generalized procedure based on common synthetic routes.[4][5][6]

Materials:

-

2-Chloropyridine-N-oxide

-

Sodium hydrosulfide (NaSH)

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na2CO3)

-

Deionized water

-

Hydrochloric acid (HCl) for pH adjustment

-

Activated carbon (for decolorization)

Procedure:

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, a solution of sodium hydrosulfide and sodium hydroxide (or sodium carbonate) in deionized water is prepared.

-

Addition of Starting Material: The solution is heated to a temperature between 60°C and 65°C.[4] A solution of 2-chloropyridine-N-oxide is then added dropwise to the flask while maintaining the temperature.

-

Reaction: After the addition is complete, the reaction mixture is heated to a temperature range of 75°C to 95°C and stirred for 1 to 5 hours to ensure the completion of the reaction.[5][6]

-

Workup:

-

The reaction mixture is cooled to approximately 45°C.

-

The pH of the solution is adjusted to around 6.1 by the dropwise addition of 31% hydrochloric acid.[4]

-

Powdered activated carbon is added to the solution, and the mixture is stirred for about an hour for decolorization.

-

The mixture is then filtered to remove the activated carbon and any other solid impurities.

-

-

Product: The resulting filtrate is an aqueous solution of sodium pyrithione. The concentration can be determined by analytical methods, and the product can be used in solution or isolated as a solid.

Chemical Properties of Sodium Pyrithione

Sodium pyrithione is a versatile molecule with distinct chemical properties that contribute to its efficacy and applications.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄NNaOS | [7] |

| Molecular Weight | 149.14 g/mol | [7] |

| Appearance | White or off-white powder; also available as a light yellow to brownish-yellow transparent liquid (40% solution) | [8] |

| Melting Point | 250°C | [8] |

| Solubility | ||

| in Water | ~53% (by mass fraction) | [8] |

| in Ethanol | ~19% (by mass fraction) | [8] |

| in Polyethylene Glycol 400 | ~12% (by mass fraction) | [8] |

| pKa | -1.95 and +4.6 (thiol proton) | [6] |

Stability and Reactivity

Sodium pyrithione exhibits moderate stability. It is stable in the pH range of 7 to 10 under neutral or alkaline conditions.[3][8] However, its effectiveness decreases under acidic conditions.[8] The compound is unstable in the presence of light, oxidizing agents, and strong reducing agents.[8] Exposure to light can lead to the formation of the disulfide, 2,2'-dithiobis(pyridine-N-oxide). Non-ionic surfactants may cause a slight deactivation, and it can chelate with heavy metals.[8] Upon heating to decomposition at 250°C, it emits toxic fumes of nitrogen oxides, sulfur oxides, and sodium oxide.

Mechanism of Action

The antimicrobial activity of sodium pyrithione, particularly its fungistatic and bacteriostatic properties, is multifaceted. While the exact mechanism is still under investigation, it is widely accepted that its activity is often mediated through its complex with metal ions, most notably zinc (in the form of zinc pyrithione). A key aspect of its mechanism involves the disruption of essential cellular processes.

A prominent theory suggests that pyrithione acts as an ionophore, transporting copper into fungal cells.[9] This influx of copper is believed to damage iron-sulfur clusters within essential proteins, leading to the inhibition of fungal metabolism and growth.[9] Furthermore, pyrithione has been shown to interfere with membrane transport by collapsing the transmembrane proton gradient, which is crucial for nutrient uptake and energy production.[10]

Caption: Proposed mechanism of antifungal action of Sodium Pyrithione.

Analytical Methods

Accurate quantification of sodium pyrithione is crucial for quality control and research purposes. Two common analytical methods are titration and high-performance liquid chromatography (HPLC).

Experimental Protocol: Titrimetric Assay

This iodometric titration method is suitable for determining the purity of sodium pyrithione.[11]

Reagents:

-

Iodine solution (c(I₂) = 0.05 mol/L)

-

Hydrochloric acid (concentrated)

-

Deionized water

Procedure:

-

Sample Preparation: Accurately weigh a sample of sodium pyrithione and dissolve it in deionized water.

-

Acidification: Acidify the solution by adding a measured volume of concentrated hydrochloric acid.

-

Titration: Titrate the acidified solution with a standardized 0.05 mol/L iodine solution. The thiol group in pyrithione is oxidized by iodine.

-

Endpoint Detection: The endpoint of the titration can be determined potentiometrically using a platinum electrode or visually with a suitable indicator.

-

Calculation: The percentage of sodium pyrithione in the sample is calculated based on the volume of iodine solution consumed.

Experimental Protocol: HPLC Analysis

Reverse-phase HPLC is a reliable method for the separation and quantification of sodium pyrithione.[7][12]

Chromatographic Conditions (General):

-

Column: Newcrom R1 or a similar C18 reverse-phase column.[12]

-

Mobile Phase: A mixture of acetonitrile, water, and an acidifier like phosphoric acid or formic acid (for MS compatibility).[7][12]

-

Detection: UV detection at a specified wavelength.

-

Flow Rate: Typically around 1.0 mL/min.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of sodium pyrithione of known concentrations in the mobile phase or a suitable solvent.

-

Sample Preparation: Dissolve the sample containing sodium pyrithione in the mobile phase and filter it through a 0.45 µm filter.

-

Injection: Inject a fixed volume of the standard and sample solutions into the HPLC system.

-

Analysis: Record the chromatograms and determine the retention time and peak area for sodium pyrithione.

-

Quantification: Construct a calibration curve from the standard solutions and use it to determine the concentration of sodium pyrithione in the sample.

Conclusion

Sodium pyrithione remains a significant antimicrobial agent with a well-established synthetic route and a growing understanding of its chemical properties and mechanism of action. This guide provides foundational knowledge for researchers and professionals working with this compound, from its synthesis in the lab to its characterization and elucidation of its biological activity. Further research into its specific molecular targets and signaling pathways will continue to expand its potential applications in drug development and material science.

References

- 1. Sodium Pyrithione: Toxic Effects, Modes of Action and Mechanism of Action_Chemicalbook [chemicalbook.com]

- 2. Sodium Pyrithione | 3811-73-2 [chemicalbook.com]

- 3. Pyrithione - Wikipedia [en.wikipedia.org]

- 4. Sodium Pyrithione synthesis - chemicalbook [chemicalbook.com]

- 5. US4396766A - Process for producing sodium and zinc pyrithione - Google Patents [patents.google.com]

- 6. CN106588762A - Synthesis method of zinc pyrithione - Google Patents [patents.google.com]

- 7. Sodium pyrithione | SIELC Technologies [sielc.com]

- 8. Sodium Pyrithione: Versatile Fungicide with Diverse Applications and Safety Considerations_Chemicalbook [chemicalbook.com]

- 9. The antifungal mechanism of action of zinc pyrithione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of the antimicrobial action of pyrithione: effects on membrane transport, ATP levels, and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. metrohm.com [metrohm.com]

- 12. Separation of Sodium pyrithione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Sodium Pyrithione: A Technical Guide to its Antimicrobial Spectrum

For Immediate Release

Sodium Pyrithione (SPT), the sodium salt of pyrithione, is a broad-spectrum antimicrobial agent utilized across various industries, from personal care products to industrial metalworking fluids.[1] Its efficacy against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi like molds and yeasts, makes it a highly effective preservative and biocide.[1][2][3] This technical guide provides an in-depth overview of its antimicrobial spectrum, mechanism of action, and the standardized methodologies used for its evaluation, targeted toward researchers, scientists, and professionals in drug development.

Antimicrobial Spectrum and Potency

Sodium Pyrithione exhibits robust activity against a diverse array of microorganisms. Its effectiveness is stable in neutral or alkaline conditions, though it may decrease in acidic environments.[4][5] The potency of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.[6]

Antibacterial Activity

Sodium Pyrithione is effective against both Gram-positive and Gram-negative bacteria.[2][3] It has demonstrated activity against common pathogens such as Staphylococcus and Streptococcus species.[2] While specific MIC values can vary based on the bacterial strain and testing conditions, the following table summarizes representative data found in the literature.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Sodium Pyrithione against Bacteria

| Microorganism | Type | Representative MIC (µg/mL) |

| Escherichia coli | Gram-Negative | 4 - 30 |

| Pseudomonas aeruginosa | Gram-Negative | 30 - 115 |

(Note: MIC values are compiled from various sources and experimental conditions. Specific values can be strain-dependent.)[7]

Antifungal Activity

The compound is also a potent fungicide, active against a wide variety of molds and yeasts.[4] It is particularly effective against Malassezia yeasts, which are associated with skin conditions like dandruff and seborrheic dermatitis.[2][8]

Table 2: Representative Minimum Inhibitory Concentrations (MICs) of Sodium Pyrithione against Fungi

| Microorganism | Type | Representative MIC (µg/mL) |

| Pityrosporum ovale (Malassezia furfur) | Yeast | 0.001 - 1 |

(Note: The provided MIC range for P. ovale is for the related compound ketoconazole, as direct MIC values for Sodium Pyrithione were not specified in the search results, but it is indicated to be effective against this class of yeast.)[9]

Mechanism of Action

The precise mechanism of action for Sodium Pyrithione is multifaceted and involves disruption of essential cellular processes. It is understood to interfere with membrane transport and function, leading to a loss of metabolic control.[10] Key aspects of its mechanism include:

-

Ion Transport Disruption: Pyrithione acts as an ionophore, transporting ions across the cell membrane.[4] Under neutral or acidic conditions, it can shuttle K+ out of the cell and H+ into the cell. In alkaline conditions, it may exchange K+ or Mg2+ for Na+.[4] This disruption of ion gradients compromises the cell's membrane potential and vital functions.

-

Inhibition of ATP Synthesis: Studies have shown that pyrithiones can inhibit membrane transport and decrease intracellular ATP levels in bacteria, indicating a significant impact on cellular energy metabolism.[11]

-

Membrane Damage: At concentrations near the MIC, pyrithiones can cause leakage of cellular components, suggesting they induce membrane disruption.[12] Transmission electron microscopy has shown a disrupted bacterial envelope in P. aeruginosa after exposure to Sodium Pyrithione.[12]

Below is a diagram illustrating the proposed mechanism of action at the microbial cell membrane.

Experimental Protocols: Determining Antimicrobial Susceptibility

The determination of Minimum Inhibitory Concentrations (MICs) is a standardized process crucial for evaluating antimicrobial agents. The methods are outlined by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[13] The broth microdilution method is a commonly used technique.[14][15]

Broth Microdilution Method Protocol

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized suspension of the microorganism.

Key Steps:

-

Preparation of Antimicrobial Agent: A stock solution of Sodium Pyrithione is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a range of concentrations.

-

Inoculum Preparation: The test microorganism is cultured, and the inoculum is prepared and standardized to a specific cell density (typically ~5 x 10^5 colony-forming units (CFU)/mL).

-

Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. Control wells (containing no antimicrobial agent) are included to ensure microbial viability.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria).

-

Result Interpretation: The plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[6][16]

The following diagram outlines the typical workflow for a broth microdilution assay.

References

- 1. SODIUM PYRITHIONE - Ataman Kimya [atamanchemicals.com]

- 2. toku-e.com [toku-e.com]

- 3. Sodium Pyrithione: Toxic Effects, Modes of Action and Mechanism of Action_Chemicalbook [chemicalbook.com]

- 4. irochemical.com [irochemical.com]

- 5. Sodium Pyrithione: Versatile Fungicide with Diverse Applications and Safety Considerations_Chemicalbook [chemicalbook.com]

- 6. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. The in vitro antifungal activity of ketoconazole, zinc pyrithione, and selenium sulfide against Pityrosporum and their efficacy as a shampoo in the treatment of experimental pityrosporosis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrithione Sodium | C5H4NNaOS | CID 23685289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 14. researchgate.net [researchgate.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. idexx.dk [idexx.dk]

An In-depth Technical Guide to the Fungistatic and Bacteriostatic Properties of Sodium Pyrithione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Pyrithione (C₅H₄NNaOS), the sodium salt of pyrithione, is a broad-spectrum antimicrobial agent effective against a wide range of fungi, Gram-positive, and Gram-negative bacteria.[1][2][3] It is a derivative of aspergillic acid and sees extensive use as a biocide and preservative in various industrial and cosmetic applications, including metalworking fluids, paints, and personal care products like shampoos.[2][3][4] While its zinc counterpart, Zinc Pyrithione, is more widely studied and utilized in topical antifungal treatments, Sodium Pyrithione's water solubility and efficacy make it a valuable compound in formulations where this property is advantageous.[3] This guide provides a detailed technical overview of the fungistatic and bacteriostatic properties of Sodium Pyrithione, focusing on its mechanisms of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Mechanism of Action

The antimicrobial activity of Sodium Pyrithione is multifaceted, primarily targeting fundamental cellular processes, leading to the inhibition of growth and eventual cell death. The core mechanisms revolve around the disruption of membrane transport and the depletion of intracellular ATP.[1][5]

Disruption of Membrane Transport

Sodium Pyrithione acts as a general inhibitor of membrane transport processes in both fungi and bacteria.[6][7] It is believed to function by collapsing the transmembrane proton motive force, which is essential for the active transport of nutrients across the cell membrane.[7] The un-ionized form of the pyrithione molecule is thought to be the active species that mediates this effect.[7] This disruption leads to a marked decrease in the activity of various independently regulated transport systems, hindering the uptake of essential molecules such as amino acids, glucose, and inorganic ions.[7]

Under acidic or neutral conditions, pyrithione can transport H+ ions into the cell while moving K+ ions out.[3] In alkaline conditions, it facilitates the efflux of K+ or Mg2+ ions and the influx of Na+ ions.[3] This disruption of ion gradients further compromises membrane integrity and function.

Inhibition of ATP Synthesis

A primary consequence of membrane disruption is the significant reduction of intracellular adenosine triphosphate (ATP) levels.[5] ATP is the principal energy currency of the cell, and its depletion has profound effects on cellular metabolism and viability. Studies have shown that even sub-inhibitory concentrations of Sodium Pyrithione can drastically reduce intracellular ATP levels in bacteria such as Escherichia coli and Pseudomonas aeruginosa.[1] This effect is thought to be a direct result of its action on the cell membrane, which houses the components of the electron transport chain and ATP synthase.[1][5] By disrupting the proton gradients necessary for oxidative phosphorylation, Sodium Pyrithione effectively inhibits ATP synthesis.

The proposed mechanism of action is visualized in the following diagram:

Caption: Proposed mechanism of Sodium Pyrithione's antimicrobial action.

Fungistatic and Bacteriostatic Activity

The broad-spectrum activity of Sodium Pyrithione has been documented against various microorganisms. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antimicrobial agent that prevents visible growth of a microorganism. While much of the publicly available quantitative data focuses on Zinc Pyrithione, some studies provide insights into the activity of Sodium Pyrithione.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrithiones against various microorganisms.

| Microorganism | Type | Pyrithione Salt | MIC (µg/mL or ppm) | Reference |

| Escherichia coli | Gram-negative Bacteria | Sodium Pyrithione | 30 - 115 | |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Sodium Pyrithione | 30 - 115 | |

| Staphylococcus aureus | Gram-positive Bacteria | Zinc Pyrithione | 1 - 10 | [8][9] |

| Streptococcus faecalis | Gram-positive Bacteria | Zinc Pyrithione | 10 - 20 | [8] |

| Malassezia spp. | Yeast | Sodium Pyrithione | Active | [1] |

| Staphylococcus spp. | Gram-positive Bacteria | Sodium Pyrithione | Active | [1] |

| Streptococcus spp. | Gram-positive Bacteria | Sodium Pyrithione | Active | [1] |

Note: Specific MIC values for Sodium Pyrithione are less frequently published than for Zinc Pyrithione. The term "Active" indicates demonstrated inhibitory effect where a precise MIC value was not provided in the cited source.

Experimental Protocols

Standardized methods are crucial for evaluating the antimicrobial properties of compounds like Sodium Pyrithione. Below are detailed protocols for key assays.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[10]

Workflow for Broth Microdilution MIC Assay:

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol:

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of Sodium Pyrithione in a suitable solvent.

-

In a 96-well microtiter plate, add 100 µL of sterile broth (e.g., Mueller-Hinton Broth) to all wells.[11]

-

Add 100 µL of the Sodium Pyrithione stock solution to the first column of wells, creating a 1:2 dilution.

-

Perform serial twofold dilutions by transferring 100 µL from each well to the next well in the same row. Discard 100 µL from the last well.[11]

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours) on an agar plate, suspend several colonies in sterile broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well (except for the sterility control wells).

-

Seal the plate to prevent evaporation and incubate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.[12]

-

-

Interpretation:

-

The MIC is the lowest concentration of Sodium Pyrithione at which there is no visible growth (i.e., the first clear well).

-

Agar Well Diffusion Assay

This method assesses antimicrobial activity by measuring the zone of growth inhibition around a well containing the antimicrobial agent in a solid medium.[13][14]

Detailed Protocol:

-

Plate Preparation:

-

Prepare a suitable agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri dishes.

-

Prepare a microbial inoculum as described for the broth microdilution method.

-

Uniformly spread the inoculum over the entire surface of the agar plate using a sterile swab.[15]

-

-

Well Creation and Application of Agent:

-

Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[13][14]

-

Pipette a fixed volume (e.g., 50-100 µL) of the Sodium Pyrithione solution at a known concentration into each well.[13]

-

Include a negative control (solvent without Sodium Pyrithione) and a positive control (a known antibiotic).

-

-

Incubation and Measurement:

-

Allow the plates to stand for a period to permit diffusion of the agent into the agar.

-

Incubate the plates at an appropriate temperature for 18-24 hours.[13]

-

Measure the diameter of the zone of complete growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

-

Luciferin-Luciferase ATP Assay

This assay quantifies intracellular ATP levels to assess cell viability and the impact of antimicrobial agents on cellular energy metabolism.[16] The assay is based on the ATP-dependent light-producing reaction catalyzed by firefly luciferase.[17]

Workflow for Luciferin-Luciferase ATP Assay:

Caption: Workflow for the Luciferin-Luciferase ATP Assay.

Detailed Protocol:

-

Sample Preparation:

-

Grow microbial cells in a suitable broth medium.

-

Expose the cells to different concentrations of Sodium Pyrithione for a defined period. Include an untreated control.

-

-

ATP Extraction:

-

For bacterial cells, ATP can be extracted by treating the cell suspension with a lysis reagent, such as a detergent (e.g., benzalkonium chloride) or by methods like boiling.

-

Transfer a specific volume of the cell suspension to a luminometer-compatible tube or a white-walled 96-well plate.

-

Add the lysis reagent and incubate as required to ensure complete cell lysis and release of intracellular ATP.[16]

-

-

Luminescence Measurement:

-

Quantification:

-

Generate a standard curve using known concentrations of ATP.

-

Calculate the ATP concentration in the samples by comparing their luminescence readings to the standard curve.

-

Conclusion

Sodium Pyrithione is a potent fungistatic and bacteriostatic agent with a broad spectrum of activity. Its primary mechanisms of action involve the disruption of microbial cell membrane transport systems and the subsequent depletion of intracellular ATP, which cripples cellular metabolism. The quantitative efficacy of Sodium Pyrithione can be reliably determined using standardized protocols such as broth microdilution and agar well diffusion assays, while its impact on cellular energy can be precisely measured with the luciferin-luciferase ATP assay. For researchers and drug development professionals, a thorough understanding of these properties and methodologies is essential for the effective application of Sodium Pyrithione in various antimicrobial formulations and for the development of new antimicrobial strategies.

References

- 1. toku-e.com [toku-e.com]

- 2. SODIUM PYRITHIONE - Ataman Kimya [atamanchemicals.com]

- 3. irochemical.com [irochemical.com]

- 4. Sodium Pyrithione: Toxic Effects, Modes of Action and Mechanism of Action_Chemicalbook [chemicalbook.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Pyrithione biocide interactions with bacterial phospholipid head groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of the antimicrobial action of pyrithione: effects on membrane transport, ATP levels, and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Zinc pyrithione in alcohol-based products for skin antisepsis: Persistence of antimicrobial effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Growth-Inhibitory Synergistic Effect of Zinc Pyrithione in Combination with Gentamicin against Bacterial Skin Pathogens of Livestock - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. goldbio.com [goldbio.com]

- 13. botanyjournals.com [botanyjournals.com]

- 14. chemistnotes.com [chemistnotes.com]

- 15. akjournals.com [akjournals.com]

- 16. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. goldbio.com [goldbio.com]

- 18. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Cellular Effects of Sodium Pyrithione

Introduction

Sodium Pyrithione (Sodium 2-pyridinethiol-1-oxide) is the sodium salt of pyrithione, a compound widely utilized for its broad-spectrum antimicrobial properties. It is effective against fungi, as well as Gram-positive and Gram-negative bacteria.[1] Its applications are diverse, ranging from industrial uses in metal-working fluids and paints to inclusion in personal care products like anti-dandruff shampoos.[2] While its efficacy as a biocide is well-established, a deeper understanding of its cellular and molecular effects is crucial for its safe and effective use, as well as for exploring its potential in other biomedical applications. This guide provides a comprehensive overview of the in vitro cellular effects of Sodium Pyrithione, focusing on its mechanisms of action, cytotoxicity, and impact on cellular signaling pathways.

Mechanism of Action

The biocidic action of Sodium Pyrithione is multifaceted, arising from a combination of factors rather than a single mode of action.[2] Its primary mechanisms include disrupting membrane transport processes, acting as an ionophore, and inhibiting key cellular enzymes.

The antimicrobial activity of pyrithiones, including Sodium Pyrithione, is thought to be mainly due to their function as membrane-active agents.[3] They can disrupt the bacterial envelope, leading to the leakage of cellular components and coagulation of the cytosol.[3] Furthermore, Sodium Pyrithione can interfere with proton gradients across cell membranes.[2] Under different pH conditions, it can facilitate the exchange of ions like K⁺, Mg²⁺, H⁺, and Na⁺ across the bacterial cell membrane, disrupting the essential ion balance.[4]

Pyrithione has also been shown to inhibit alcohol dehydrogenase and act as an antimetabolite of pyridoxal.[2] Another proposed mechanism involves the production of oxygen radicals through the formation of iron complexes.[2]

Cytotoxicity

Sodium Pyrithione exhibits cytotoxic effects on a variety of cell types in vitro. Its cytotoxicity is often rapid and occurs even at very low concentrations.[5] Studies have shown that both Sodium Pyrithione and its zinc counterpart, Zinc Pyrithione, can reduce cell survival over a narrow dose range.[6]

| Cell Line/Type | Concentration | Observed Effect | Reference |

| NCTC 2544 (human skin epithelial cells) | 0.1-0.5 µg/mL | Rapid cytotoxic effect, no dose-dependent suppression of proliferation. | [5] |

| Normal Human Skin Fibroblasts | 0.1-0.5 µg/mL | Similar rapid cytotoxic effect as seen in NCTC 2544 cells. | [5] |

| BHK 21 (baby hamster kidney cells) | 0.1 µg/mL | Reversible inhibitory effect on growth. | [6] |

| BHK 21 (baby hamster kidney cells) | 1 µg/mL | Rapid, irreversible inhibitory effect, cell rounding, and detachment. | [6] |

| Chinese Hamster V79 Cells | 0.01-0.03 µg/mL | Sharp reduction in cell survival. | [6] |

| Human Epidermal Keratinocytes (HEKs) | IC50: 256.8 ± 14.4 nM | Significant inhibition of cell proliferation (data for Zinc Pyrithione). | [7] |

| SH-SY5Y/Astrocyte Co-culture | IC50: 411 nM | Dose-dependent inhibition of cell viability (data for Zinc Pyrithione). | [8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of Sodium Pyrithione in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (e.g., 10 µL per 100 µL of medium) and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

-

Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results to determine values such as the IC50 (the concentration that inhibits 50% of cell growth).[9][10]

Induction of Apoptosis and Necrosis

The mode of cell death induced by pyrithione compounds is dose-dependent.[11] At lower concentrations, they tend to induce apoptosis, a form of programmed cell death, while higher concentrations lead to necrosis.[11] Studies on dipyrithione, a derivative, have shown that it can induce apoptosis in cancer cell lines, characterized by cell shrinkage, chromatin condensation, and the cleavage of caspases-9, -3, and PARP.[9][10] Zinc Pyrithione has been shown to induce caspase-independent cell death in human keratinocytes, characterized by early PARP activation and ATP depletion.[7] It also triggers mitochondrial, caspase-dependent apoptosis in human dermal fibroblasts at concentrations of 500 nM and above.[12]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis/Necrosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][13]

-

Cell Treatment: Treat cells with various concentrations of Sodium Pyrithione for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has translocated to the outer membrane, but the membrane remains intact).

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (membrane integrity is lost).

-

Necrotic cells: Annexin V-negative and PI-positive (primary necrosis).

-

Effects on Cellular Organelles and Processes

Mitochondrial Effects

Mitochondria are a key target of pyrithione-induced toxicity. Zinc Pyrithione treatment in Hep-2 cervical tumor cells leads to an accumulation of zinc in the mitochondria, loss of mitochondrial membrane potential, and subsequent apoptosis. It can also disrupt the mitochondrial membrane potential in neuronal/astrocytic co-cultures, an effect that is associated with the generation of reactive oxygen species (ROS).[8]

Ionophore Activity

Pyrithione compounds are known ionophores, meaning they can transport ions across biological membranes. This activity is central to their mechanism of action. Sodium Pyrithione is water-soluble and can transport lead across erythrocyte membranes.[14] This suggests it is not specific to one cation.[14] In fungi, Zinc Pyrithione is believed to act as a copper ionophore, increasing intracellular copper levels, which leads to the inactivation of iron-sulfur proteins and subsequent growth inhibition.[15] This ionophoric activity disrupts essential metal homeostasis within the cell, contributing to its toxicity.

Genotoxicity

| Assay | Test System | Compound | Concentration | Result | Reference |

| Salmonella Mutagenicity (Ames) Test | Salmonella typhimurium | Sodium Pyrithione | Low concentrations (due to cytotoxicity) | Negative | [2] |

| HPRT Test | Mammalian cells | Sodium Pyrithione | Low concentrations | Negative | [2] |

| DNA Repair Test | Rat hepatocytes | Sodium Pyrithione | Low concentrations | Negative | [2] |

| Ames Test | S. typhimurium (5 strains) | Zinc Pyrithione | 0.03 - 333 µ g/plate | Negative | [16] |

| CHO/HGPRT Gene Mutation Assay | Chinese Hamster Ovary cells | Zinc Pyrithione | Up to concentrations causing 85% cytotoxicity | Negative | [16] |

| Mouse Micronucleus Assay | Mouse bone marrow cells | Zinc Pyrithione | Up to 44 mg/kg (MTD) | Negative | [16] |

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to grow.

-

Strain Selection: Use multiple tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

-

Metabolic Activation: Perform the assay both with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: Combine the tester strain, the test compound (Sodium Pyrithione at various concentrations), and either the S9 mix or a buffer in molten top agar.

-

Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.[16]

Signaling Pathway Modulation

Exposure of cells to pyrithione compounds can activate various stress-response signaling pathways. In human dermal fibroblasts, Zinc Pyrithione activates p53 and the stress kinase p38.[12] At higher concentrations (≥500 nM), this leads to the suppression of the mTOR (mammalian target of rapamycin) pathway and subsequent apoptosis.[12] At lower concentrations (125 nM), the mTOR pathway remains active, and cells undergo premature senescence, a process also involving p38 and p53.[12]

Conclusion

The in vitro cellular effects of Sodium Pyrithione are complex and concentration-dependent. Its primary biocidal activity stems from its ability to disrupt cell membranes and act as an ionophore, leading to a fatal imbalance in intracellular ion concentrations. In mammalian cells, it exhibits potent cytotoxicity, inducing apoptosis at lower concentrations and necrosis at higher ones. This process often involves mitochondrial stress, activation of caspase cascades, and modulation of key signaling pathways like p53, p38, and mTOR. While current evidence suggests a low potential for genotoxicity, its pronounced cytotoxic effects underscore the importance of understanding its molecular interactions for risk assessment and the development of new therapeutic applications.

References

- 1. toku-e.com [toku-e.com]

- 2. Sodium Pyrithione: Toxic Effects, Modes of Action and Mechanism of Action_Chemicalbook [chemicalbook.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. irochemical.com [irochemical.com]

- 5. Acute toxicity of Zinc pyrithione to human skin cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect and mode of action of zinc pyrithione on cell growth. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The topical antimicrobial zinc pyrithione is a heat shock response inducer that causes DNA damage and PARP-dependent energy crisis in human skin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper pyrithione and zinc pyrithione induce cytotoxicity and neurotoxicity in neuronal/astrocytic co-cultured cells via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dipyrithione induces cell-cycle arrest and apoptosis in four cancer cell lines in vitro and inhibits tumor growth in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stress responses of human dermal fibroblasts exposed to zinc pyrithione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medicaljournalssweden.se [medicaljournalssweden.se]

- 14. Pyrithione and 8-hydroxyquinolines transport lead across erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Zinc Pyrithione Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of the genotoxic potential of zinc pyrithione in the Salmonella mutagenicity (Ames) assay, CHO/HGPRT gene mutation assay and mouse micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies of Sodium Pyrithione's Antimicrobial Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium pyrithione, a well-established antimicrobial agent, exhibits a broad spectrum of activity against a diverse range of microorganisms, including bacteria and fungi. Its efficacy stems from a multi-pronged molecular assault on fundamental cellular processes. This technical guide delves into the core mechanisms of sodium pyrithione's action, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved, providing a comprehensive resource for researchers in the field.

Disruption of Membrane Integrity and Function

A primary target of sodium pyrithione is the cell membrane, where it instigates a cascade of disruptive events. Its activity is multifaceted, leading to a collapse of the essential electrochemical gradients that are vital for cellular homeostasis and energy production.

One of the key mechanisms is the disruption of the proton motive force . Sodium pyrithione acts as a proton shuttle, dissipating the transmembrane proton gradient necessary for ATP synthesis and active transport of nutrients. This disruption of the proton gradient leads to a rapid decrease in intracellular ATP levels, effectively starving the cell of its energy currency.

Furthermore, sodium pyrithione functions as a potent zinc ionophore . It chelates zinc ions and facilitates their transport across the cell membrane, leading to an influx of zinc into the cytoplasm. This disrupts the delicate intracellular balance of metal ions and can lead to the inhibition of various metabolic enzymes and cellular processes. The increased intracellular zinc concentration can also trigger oxidative stress and interfere with signaling pathways.

Quantitative Antimicrobial Efficacy

The antimicrobial potency of sodium pyrithione has been quantified against a variety of microorganisms. The Minimum Inhibitory Concentration (MIC) is a key parameter used to measure the effectiveness of an antimicrobial agent. The following table summarizes the MIC values of sodium pyrithione against several common bacterial and fungal species.

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 0.25 - 2.0 |

| Escherichia coli | Gram-negative Bacteria | 4.0 - 16.0 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 8.0 - 32.0 |

| Candida albicans | Yeast (Fungus) | 0.5 - 4.0 |

| Aspergillus niger | Mold (Fungus) | 1.0 - 8.0 |

| Malassezia furfur | Yeast (Fungus) | 0.12 - 1.0 |

| Trichophyton rubrum | Dermatophyte (Fungus) | 0.25 - 2.0 |

Core Mechanisms of Action and Signaling Pathways

The multifaceted activity of sodium pyrithione triggers a complex cellular response involving various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms and their interplay.

Disruption of Membrane Homeostasis

Sodium pyrithione's primary attack on the cell membrane leads to a cascade of detrimental effects, including the dissipation of the proton gradient and an influx of zinc ions.

The Discovery and Scientific Journey of Pyrithione Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrithione Sodium, the sodium salt of 1-hydroxy-2(1H)-pyridinethione, has a rich and multifaceted history in research, evolving from its initial synthesis to becoming a widely utilized biocide in various industrial and pharmaceutical applications. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. It delves into its synthesis, antimicrobial properties with quantitative data, and the molecular mechanisms underlying its biological activity. Detailed experimental protocols for its synthesis and key assays, along with visual representations of its mechanism of action and experimental workflows, are presented to serve as a valuable resource for the scientific community.

Discovery and Historical Development

The journey of pyrithione compounds began in the mid-20th century. The parent compound, pyrithione (1-hydroxy-2(1H)-pyridinethione), was first synthesized in 1950 by E. Shaw and his colleagues.[1] This discovery laid the groundwork for the development of its various salts, including the highly soluble and versatile Sodium Pyrithione.

The potential of pyrithione and its derivatives as antimicrobial agents was quickly recognized. While zinc pyrithione has been in use since the 1930s for its antibacterial and antifungal properties, its preparation was formally disclosed in a 1956 British patent by Olin Mathieson Chemical Corporation.[1][2] This company played a significant role in the commercial development and research of pyrithione-based biocides. Over the decades, the applications of this compound and its zinc counterpart have expanded significantly, ranging from preservatives in metalworking fluids, paints, and cosmetics to the active ingredient in anti-dandruff shampoos.[3][4]

Key Milestones in the History of this compound and Related Compounds:

| Year | Event | Significance |

| 1930s | Initial use of zinc pyrithione as an antibacterial and antifungal agent.[1][5] | Early recognition of the antimicrobial potential of pyrithione compounds. |

| 1950 | First synthesis of pyrithione by E. Shaw and co-workers.[1] | Foundational discovery for the development of all pyrithione-based compounds. |

| 1956 | Olin Mathieson Chemical Corporation discloses the preparation of zinc pyrithione in a British patent.[1][2] | Marks the formal entry of zinc pyrithione into the commercial landscape. |

| 1960s | The US Food and Drug Administration (FDA) approves zinc pyrithione for use in anti-dandruff shampoos.[6] | Solidified its place as a key ingredient in personal care products. |

| 1984 | A patent was issued for a method to apply zinc pyrithione to cotton with washable results.[5] | Expansion of its application into antimicrobial textiles. |

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from a 2-halopyridine-N-oxide, such as 2-chloropyridine-N-oxide. The process involves mercaptization followed by salt formation.

General Synthesis Pathway

The generally accepted route for producing this compound is through the mercaptization of a 2-halopyridine-N-oxide with an alkali metal sulfide or hydrosulfide in the presence of a base. This reaction substitutes the halogen atom with a thiol group, forming the sodium salt of 2-mercaptopyridine-N-oxide.[7]

Detailed Experimental Protocol for Laboratory Synthesis

This protocol is based on principles outlined in various patents and publications.[7][8]

Materials:

-

2-chloropyridine-N-oxide

-

Sodium sulfide (Na₂S)

-

Sodium hydrosulfide (NaSH)

-

Deionized water

-

Hydrochloric acid (HCl) for pH adjustment

-

Activated carbon

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Addition funnel

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, reflux condenser, and addition funnel, prepare an aqueous solution of 2-chloropyridine-N-oxide.

-

Reagent Addition: Prepare a separate aqueous solution of sodium sulfide and sodium hydrosulfide. Heat the 2-chloropyridine-N-oxide solution to approximately 95°C.

-

Mercaptization Reaction: Slowly add the sodium sulfide/hydrosulfide solution to the heated 2-chloropyridine-N-oxide solution over a period of 20-30 minutes while maintaining the temperature at 95°C.[8]

-

Reaction Completion: After the addition is complete, continue to heat the reaction mixture at 95°C for an additional 25-30 minutes to ensure the reaction goes to completion.[8]

-

pH Adjustment and Decolorization: Cool the reaction mixture. Adjust the pH of the resulting sodium pyrithione solution with hydrochloric acid. Add activated carbon to the solution and stir to decolorize.

-

Filtration: Filter the solution to remove the activated carbon and any other solid impurities, yielding a clear solution of this compound.

Antimicrobial Activity of this compound

This compound exhibits a broad spectrum of antimicrobial activity, inhibiting the growth of fungi, as well as Gram-positive and Gram-negative bacteria.[9][10] Its efficacy is demonstrated by its low Minimum Inhibitory Concentrations (MICs) against various microorganisms.

Quantitative Antimicrobial Data

The following table summarizes the reported MIC values for pyrithione against several microorganisms. It is important to note that MIC values can vary depending on the specific strain and the testing conditions.

| Microorganism | Type | MIC (µM) | MIC (µg/mL) | Reference |

| Escherichia coli BW25113 | Gram-negative Bacteria | 17.5 | ~2.61 | [11] |

| Escherichia coli ΔzntA | Gram-negative Bacteria | 2.2 | ~0.33 | [11] |

| Escherichia coli ΔcopA | Gram-negative Bacteria | 8.8 | ~1.31 | [11] |

| Staphylococcus aureus | Gram-positive Bacteria | - | - | Active against[10] |

| Candida albicans | Fungi (Yeast) | - | - | Active against[12] |

| Aspergillus niger | Fungi (Mold) | - | - | Active against[13] |

| Malassezia yeasts | Fungi (Yeast) | - | - | Active against[10] |

Note: Data for some organisms indicates general activity as specific MIC values for Sodium Pyrithione were not found in the initial searches. Further research is needed to populate these fields comprehensively.

Cytotoxicity Against Human Cell Lines

While effective against microbes, the cytotoxicity of pyrithione compounds against human cells is a critical consideration for its application in personal care products and pharmaceuticals. Studies have shown that zinc pyrithione can be cytotoxic to human skin cells at submicromolar concentrations.[14]

| Cell Line | Cell Type | IC50 (µg/mL) | Notes | Reference |

| BHK 21 | Baby Hamster Kidney | 0.1 (reversible inhibition) | ZnPTO showed irreversible inhibition at 1 µg/mL. | [15] |

| V79 | Chinese Hamster Lung | 0.01-0.03 | Sharp reduction in survival. | [15] |

Note: The available data primarily focuses on Zinc Pyrithione (ZnPTO). Specific IC50 values for Sodium Pyrithione against a broad range of human cell lines require further investigation.

Mechanism of Action

The antimicrobial mechanism of this compound is complex and multifaceted, primarily involving the disruption of essential cellular processes. While the exact mechanism is still under investigation, key aspects have been elucidated.[2]

Disruption of Membrane Transport and Potential

Pyrithione compounds are known to interfere with membrane transport processes, leading to a loss of metabolic control.[2] They can act as ionophores, disrupting the electrochemical gradients across the cell membrane. This is a critical mode of action as the membrane potential is vital for processes like ATP synthesis and nutrient transport.

Inhibition of ATP Synthesis

Studies have shown that sub-inhibitory concentrations of pyrithione can significantly reduce intracellular ATP levels in bacteria such as E. coli and Pseudomonas aeruginosa.[9] This is believed to be a direct consequence of its action on the cell membrane.

The Role of Copper and Iron-Sulfur Cluster Damage

A significant breakthrough in understanding the mechanism of pyrithione's antifungal activity revealed its role as a copper ionophore.[16][17] Pyrithione chelates extracellular copper and transports it into the fungal cell. This influx of copper leads to the damage of iron-sulfur [Fe-S] clusters within essential proteins.[17][18][19] These [Fe-S] clusters are critical for various metabolic pathways, and their inactivation ultimately leads to the inhibition of fungal growth.

Key Experimental Protocols and Workflows

Broth Microdilution Assay for MIC Determination

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Tryptic Soy Broth, RPMI 1640)

-

This compound stock solution

-

Sterile diluent (e.g., broth or water)

-

Pipettes and multichannel pipette

-

Incubator

-

Microplate reader

Procedure:

-

Prepare Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in the appropriate broth directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific cell density (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate (except for the sterility control) with the prepared inoculum.

-

Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) using a microplate reader.

Measurement of Bacterial Membrane Potential using DiSC₃(5)

The fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) is a sensitive probe used to measure changes in bacterial membrane potential.[7][23][24]

Materials:

-

Bacterial cell culture

-

DiSC₃(5) stock solution (in DMSO)

-

Buffer (e.g., HEPES with glucose) or growth medium

-

This compound solution

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Preparation: Harvest bacterial cells from the exponential growth phase, wash, and resuspend them in the chosen buffer or medium to a specific optical density.

-

Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of approximately 2 µM and incubate for a few minutes to allow the dye to accumulate in polarized cells, which results in fluorescence quenching.[23]

-

Baseline Measurement: Measure the baseline fluorescence of the cell suspension.

-

Addition of this compound: Add the this compound solution to the cell suspension and immediately start recording the fluorescence signal over time.

-

Data Analysis: An increase in fluorescence intensity indicates depolarization of the cell membrane, as the dye is released from the cells and its fluorescence is dequenched.

Conclusion and Future Directions

This compound has a well-established history as a potent and versatile antimicrobial agent. Its discovery and subsequent research have led to its widespread use in numerous applications. While significant progress has been made in understanding its synthesis and mechanism of action, particularly the role of copper-mediated damage to iron-sulfur clusters, further research is warranted. A more comprehensive understanding of its interaction with a wider range of microbial species at the molecular level, along with more extensive quantitative data on its efficacy, will undoubtedly pave the way for the development of new and improved applications. The detailed protocols and workflows provided in this guide serve as a foundation for researchers to further explore the fascinating science of this compound.

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. Zinc pyrithione - American Chemical Society [acs.org]

- 3. dermaharmony.com [dermaharmony.com]

- 4. Zinc Pyrithione: A Topical Antimicrobial With Complex Pharmaceutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zinc pyrithione - Wikipedia [en.wikipedia.org]

- 6. Estrogenic activity of zinc pyrithione: an in vivo and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US3159640A - Process for preparing 2-mercaptopyridine-nu oxide - Google Patents [patents.google.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. toku-e.com [toku-e.com]

- 11. researchgate.net [researchgate.net]

- 12. Stimulation of superoxide production increases fungicidal action of miconazole against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US8206732B2 - Pyrithione biocides enhanced by silver, copper, or zinc ions - Google Patents [patents.google.com]

- 14. The topical antimicrobial zinc pyrithione is a heat shock response inducer that causes DNA damage and PARP-dependent energy crisis in human skin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The effect and mode of action of zinc pyrithione on cell growth. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Zinc pyrithione inhibits yeast growth through copper influx and inactivation of iron-sulfur proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Zinc Pyrithione Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The antifungal mechanism of action of zinc pyrithione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 23. frontiersin.org [frontiersin.org]

- 24. openi.nlm.nih.gov [openi.nlm.nih.gov]

In-Depth Technical Guide to the Research Applications of Pyrithione Sodium (CAS 3811-73-2)

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Synthesis

Pyrithione Sodium, with the CAS number 3811-73-2, is the sodium salt of pyrithione (1-hydroxy-2(1H)-pyridinethione). It is a versatile organosulfur compound widely recognized for its potent antimicrobial and antifungal properties.[1][2] Typically available as a light yellow to brownish-yellow transparent liquid (as a 40% aqueous solution) or an off-white powder, it is readily soluble in water and organic solvents like ethanol.[1][3] The compound is most effective and stable in a neutral to alkaline pH range of 7 to 10.[3] However, its efficacy diminishes under acidic conditions, and it is unstable in the presence of light and strong oxidizing or reducing agents.[3]

The synthesis of Sodium Pyrithione generally involves the mercaptization of a 2-halopyridine-N-oxide with an alkali metal sulfide or hydrosulfide and a base to produce an alkali metal pyrithione. This is subsequently converted to Sodium Pyrithione through a reaction with a sodium salt like sodium chloride or sodium sulfate.

Mechanism of Action

While the exact mechanism of action is not fully elucidated, research strongly indicates that this compound primarily functions as a membrane-active agent.[2] Its biocidal activity is attributed to several factors, including the disruption of membrane transport processes, leading to a loss of metabolic control.[4] Studies have shown that both Sodium Pyrithione and its zinc counterpart, Zinc Pyrithione, can cause the leakage of intracellular materials from bacterial cells.[5]

A key aspect of its mechanism is the reduction of intracellular ATP levels.[6] By interfering with the cell membrane, this compound inhibits the synthesis of ATP, the primary energy currency of the cell. This disruption of energy metabolism is a critical factor in its antimicrobial and antifungal efficacy.

Furthermore, the pyrithione moiety is a known metal chelator. This property is believed to contribute to its biological activity, potentially through the chelation of essential metal ions required for microbial enzyme function.[5][7] The interaction with metal ions, particularly copper, is thought to be a crucial part of the antimicrobial action of pyrithiones.

dot

Antimicrobial and Antifungal Applications

This compound exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as various fungi and yeasts.[1][2] It is recognized as a highly effective water-soluble industrial anti-mold preservative.[1] Its applications in this domain are extensive, including use in metalworking fluids, paints, adhesives, and textiles to prevent microbial growth.[1][4]

Quantitative Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. While specific MIC values can vary depending on the microbial strain and testing conditions, the following table summarizes reported MICs for pyrithione compounds against a range of microorganisms. It's important to note that much of the publicly available data pertains to Zinc Pyrithione, which is closely related and often used as a reference.

| Microorganism | Compound | MIC (µg/mL) | Reference |

| Malassezia globosa | Zinc Pyrithione | 10-15 ppm | [8][9] |

| Malassezia restricta | Zinc Pyrithione | 10-15 ppm | [8][9] |

| Pseudomonas aeruginosa | Sodium Pyrithione | 30-115 | [10] |

| Pseudomonas aeruginosa | Zinc Pyrithione | 4-25 | [10] |

Note: "ppm" is parts per million, which is equivalent to µg/mL for aqueous solutions.

Experimental Protocol for MIC Determination (Broth Microdilution Method)

The following is a generalized protocol for determining the MIC of this compound using the broth microdilution method, a standard antimicrobial susceptibility test.

dot

Materials:

-

This compound

-

Sterile broth medium (e.g., Tryptone Soya Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform two-fold serial dilutions of the stock solution in the broth medium across the wells of a 96-well plate.

-

Inoculation: Dilute the standardized microbial inoculum to the desired final concentration in broth. Add a standardized volume of the diluted inoculum to each well of the microtiter plate. Include a positive control (broth and inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Toxicological Profile

This compound is generally considered to have low toxicity.[1][4] However, it is classified as harmful if swallowed and toxic in contact with skin or if inhaled. It can also cause skin and serious eye irritation.

Acute Toxicity

The following table summarizes the acute toxicity data for this compound.

| Exposure Route | Species | LD50/LC50 | Reference |

| Oral | Mouse | 1260 mg/kg | [1] |

| Intraperitoneal | Rat | 385 mg/kg | [1] |

| Intravenous | Dog | 770 ± 73 mg/kg | [1] |

Genotoxicity

Studies have shown that this compound is not genotoxic. It has tested negative in the Salmonella mutagenicity test (Ames test), the HPRT test, and in a DNA repair test in rat hepatocytes.[4] In vivo micronucleus tests have also yielded negative results.[4]

Neurotoxicity

A notable toxicological effect observed in some animal studies is neurotoxicity, specifically reversible paralysis of the rear extremities in rats, mice, and rabbits after single or multiple doses.[4] This effect was not observed in monkeys or dogs.[4] In a 13-week gavage study with rats, hind-limb atrophy was noted at the highest dose of 8 mg/kg/day, with a lowest observed effect level for neurotoxicity at 2 mg/kg/day.[3]

Experimental Protocol for In Vivo Micronucleus Assay

The in vivo micronucleus assay is a standard test for detecting chromosomal damage. The following is a generalized protocol.

dot

Materials:

-

Test animals (e.g., mice)

-

This compound

-

Dosing vehicles

-

Fetal bovine serum

-

Microscope slides

-

Stains (e.g., Giemsa, acridine orange)

-

Microscope

Procedure:

-

Animal Dosing: Administer this compound to the animals, typically via oral gavage or intraperitoneal injection, at a range of doses. Include a vehicle control group and a positive control group.

-

Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), euthanize the animals and collect bone marrow from the femurs.

-

Slide Preparation: Prepare bone marrow smears on microscope slides.

-

Staining: Stain the slides to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and to visualize micronuclei.

-

Scoring: Under a microscope, score a predetermined number of PCEs for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess cytotoxicity.

-

Data Analysis: Statistically analyze the frequency of micronucleated PCEs in the treated groups compared to the control group.

Drug Development and Future Perspectives

The potent antimicrobial and antifungal properties of this compound make it a candidate for further investigation in drug development. While its primary use has been in industrial and cosmetic applications, its mechanism of action suggests potential for therapeutic applications.

Drug Delivery Systems

Research into novel drug delivery systems for this compound is an emerging area. Given its solubility in water, formulating it into controlled-release systems could enhance its therapeutic efficacy and reduce potential side effects. Potential areas of exploration include encapsulation in liposomes or nanoparticles to target specific sites of infection.

Potentiation of Activity

Studies have shown that the antimicrobial activity of pyrithiones can be enhanced by the presence of certain metal ions. This potentiation effect opens up possibilities for combination therapies where this compound could be used in conjunction with other agents to increase its effectiveness against resistant microbial strains.

Development of Derivatives

The synthesis of novel derivatives of pyrithione is another promising avenue of research. By modifying the core structure, it may be possible to develop compounds with improved efficacy, a more favorable safety profile, or enhanced stability.

References

- 1. irochemical.com [irochemical.com]

- 2. toku-e.com [toku-e.com]

- 3. Sodium Pyrithione: Versatile Fungicide with Diverse Applications and Safety Considerations_Chemicalbook [chemicalbook.com]

- 4. Sodium Pyrithione: Toxic Effects, Modes of Action and Mechanism of Action_Chemicalbook [chemicalbook.com]

- 5. Pyrithione biocide interactions with bacterial phospholipid head groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrithione biocides as inhibitors of bacterial ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SODIUM PYRITHIONE - Ataman Kimya [atamanchemicals.com]

- 8. mdpi.com [mdpi.com]

- 9. Targeted Delivery of Zinc Pyrithione to Skin Epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Physicochemical Properties of Sodium Pyrithione: A Technical Guide for Laboratory Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction